2,5-Dichloro-6-nitro-1,3-benzothiazole
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Overview
Description
2,5-Dichloro-6-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms and a nitro group attached to the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
2,5-Dichloro-6-nitro-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to display antibacterial activity by inhibiting several targets . These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to inhibition of essential enzymes and proteins . This interaction disrupts the normal functioning of the bacterial cell, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with the targets it inhibits . These pathways are crucial for the survival and proliferation of bacteria. By inhibiting these pathways, this compound prevents the bacteria from carrying out essential processes, leading to their death .
Result of Action
The result of the action of this compound is the death of the bacterial cells . By inhibiting essential enzymes and proteins, this compound disrupts the normal functioning of the bacterial cell, leading to its death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, such as 2,5-Dichloro-6-nitro-1,3-benzothiazole, have been reported to display antibacterial activity by interacting with several enzymes and proteins . These interactions include inhibiting dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Cellular Effects
Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-6-nitro-1,3-benzothiazole typically involves the nitration of 2,5-dichlorobenzothiazole. One common method includes the reaction of 2,5-dichlorobenzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea are commonly used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
- Substitution reactions yield various substituted benzothiazole derivatives.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in sulfoxides or sulfones .
Scientific Research Applications
2,5-Dichloro-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-6-nitrobenzothiazole: Similar structure but with one chlorine atom.
2,5-Dichlorobenzothiazole: Lacks the nitro group.
6-Nitrobenzothiazole: Lacks the chlorine atoms.
Uniqueness: 2,5-Dichloro-6-nitro-1,3-benzothiazole is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
2,5-dichloro-6-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQHNQVDYCHNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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